molecular formula C8H13Br B8687096 1-Bromo-oct-3-yne CAS No. 61685-28-7

1-Bromo-oct-3-yne

Cat. No.: B8687096
CAS No.: 61685-28-7
M. Wt: 189.09 g/mol
InChI Key: FKOZVQGQTAPSID-UHFFFAOYSA-N
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Description

1-Bromo-oct-3-yne (C₈H₁₃Br) is a brominated terminal alkyne with a linear carbon chain and a bromine atom at the terminal position. This compound is synthesized via a silver nitrate (AgNO₃)-catalyzed reaction of 1-octyne with N-bromosuccinimide (NBS) in acetone, yielding an 89% isolated product after distillation . Key spectral data for 1-bromo-1-octyne include:

  • ¹H NMR (C₆D₆): δ 0.80 (t, 3H, CH₃), 1.00–1.27 (m, 8H, CH₂), 1.87 (t, 2H, adjacent to alkyne).
  • ¹³C NMR: δ 80.81 (sp-hybridized carbon), 38.26 (C-Br), and aliphatic carbons (14.21–31.53 ppm) .

The terminal bromine and alkyne moiety make it a versatile electrophile in cross-coupling reactions, particularly for synthesizing pharmaceuticals and heterocycles .

Properties

CAS No.

61685-28-7

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-bromooct-3-yne

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-4,7-8H2,1H3

InChI Key

FKOZVQGQTAPSID-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Bromo-1-propyne (Propyne, 1-bromo-)

  • Molecular Formula : C₃H₃Br
  • Molecular Weight : 118.96 g/mol
  • Synthesis: Analogous to 1-bromo-1-octyne, using AgNO₃/NBS with propyne.
  • Reactivity: The shorter carbon chain increases electrophilicity at the terminal alkyne, enhancing reactivity in Sonogashira couplings. Its ¹H NMR shows a singlet for the methyl group (δ 1.87) and a terminal alkyne proton (δ ~3.3) .
  • Applications : Used in polymer chemistry and small-molecule synthesis due to its compact structure .

1-Bromo-2-phenylethyne

  • Molecular Formula : C₈H₅Br
  • Molecular Weight : 181.03 g/mol
  • Synthesis: Similar AgNO₃/NBS method yields 99% purity after chromatography .
  • Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity compared to alkyl-substituted bromoalkynes. This compound exhibits lower efficiency in Cu(I)-catalyzed cross-couplings with hydrazinoalkenes, especially when TMEDA is present .
  • Spectral Data : ¹H NMR (C₆D₆) shows aromatic protons (δ 6.83–7.27) and a deshielded alkyne carbon (δ 80.73) .

1-Bromo-3-methoxyprop-1-yne

  • Molecular Formula : C₄H₅BrO
  • Molecular Weight : 148.99 g/mol
  • Synthesis: No explicit method provided, but likely involves propargyl ether bromination.
  • Reactivity : The methoxy group donates electron density via resonance, reducing alkyne electrophilicity. This steric and electronic modulation makes it suitable for regioselective reactions in complex syntheses .

Data Table: Comparative Analysis of Bromoalkynes

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Synthesis Yield
1-Bromo-1-octyne C₈H₁₃Br 193.10 High electrophilicity; used in cross-couplings 89%
1-Bromo-1-propyne C₃H₃Br 118.96 Enhanced reactivity due to short chain Not reported
1-Bromo-2-phenylethyne C₈H₅Br 181.03 Resonance-stabilized; lower coupling efficiency 99%
1-Bromo-3-methoxyprop-1-yne C₄H₅BrO 148.99 Electron-donating methoxy group; regioselective Not reported

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